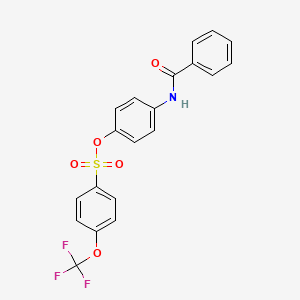
ENPP3 Inhibitor 4t
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ENPP3 Inhibitor 4t is a chemical compound known for its selective inhibition of ectonucleotide pyrophosphatase/phosphodiesterase family member 3 (ENPP3). This compound has garnered attention due to its potential applications in various fields, including medicine and biology. ENPP3 plays a crucial role in the hydrolysis of nucleotides, and its inhibition can have significant therapeutic implications.
Preparation Methods
Synthetic Routes and Reaction Conditions
ENPP3 Inhibitor 4t is synthesized through a series of chemical reactions involving arylamide sulphonates. The synthetic route typically involves the following steps:
Formation of Arylamide Sulphonate: The initial step involves the reaction of an arylamine with a sulfonyl chloride to form an arylamide sulphonate.
Halogenation: The arylamide sulphonate is then halogenated to introduce halogen atoms into the molecule.
Substitution Reaction: The halogenated arylamide sulphonate undergoes a substitution reaction with a trifluoromethoxy group to form the final product, this compound.
The reaction conditions for these steps typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard industrial organic synthesis techniques. This includes the use of large-scale reactors, continuous flow systems, and automated purification processes to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
ENPP3 Inhibitor 4t undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted arylamide sulphonates .
Scientific Research Applications
ENPP3 Inhibitor 4t has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of ENPP3 and its effects on nucleotide hydrolysis.
Biology: Employed in research to understand the role of ENPP3 in cellular processes and its potential as a therapeutic target.
Medicine: Investigated for its potential in treating diseases associated with aberrant ENPP3 activity, such as cancer and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
ENPP3 Inhibitor 4t exerts its effects by selectively inhibiting the activity of ENPP3. The compound binds to the active site of ENPP3, preventing it from hydrolyzing nucleotides. This inhibition disrupts the normal function of ENPP3, leading to altered nucleotide metabolism and signaling pathways. The molecular targets and pathways involved include the hydrolysis of ATP to AMP and pyrophosphate, which are critical for various cellular processes .
Comparison with Similar Compounds
ENPP3 Inhibitor 4t is unique in its high selectivity for ENPP3 over other isozymes such as ENPP1. Similar compounds include:
ENPP3 Inhibitor 7d: Another selective inhibitor of ENPP3 with similar potency.
ENPP1 Inhibitor 4f: Selective for ENPP1 but less effective against ENPP3.
ENPP1 Inhibitor 4q: Another selective inhibitor of ENPP1 with sub-micromolar potency
The uniqueness of this compound lies in its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H14F3NO5S |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(4-benzamidophenyl) 4-(trifluoromethoxy)benzenesulfonate |
InChI |
InChI=1S/C20H14F3NO5S/c21-20(22,23)28-16-10-12-18(13-11-16)30(26,27)29-17-8-6-15(7-9-17)24-19(25)14-4-2-1-3-5-14/h1-13H,(H,24,25) |
InChI Key |
BVCLHLBHDWKWED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B10830389.png)
![1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B10830394.png)
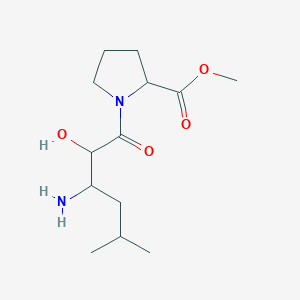

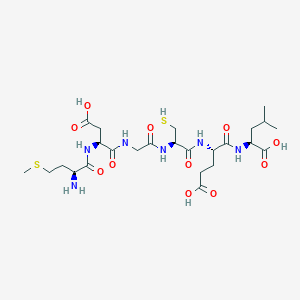
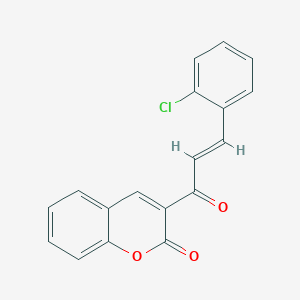

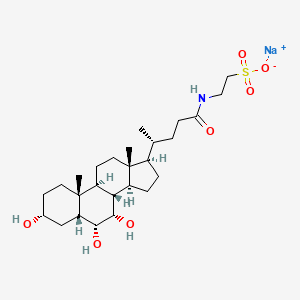
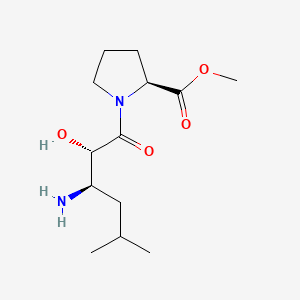
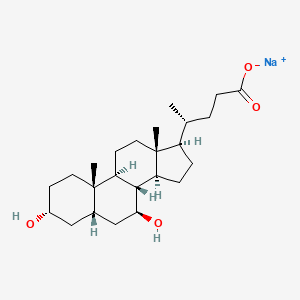


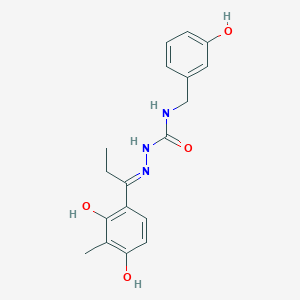
![(1R,2S,4R,6R,7R,11R,14S)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830462.png)
